p-(t-Butyl)phenethyldimethylchlorosilane

Description

Significance of Organosilicon Compounds in Contemporary Chemistry

The field of organosilicon chemistry has expanded significantly, with a wide array of applications in diverse areas. nih.gov Organosilicon compounds are integral to many commercial products, including sealants, adhesives, and coatings. wikipedia.orgencyclopedia.pub In the realm of synthetic chemistry, they serve as versatile reagents and intermediates. The introduction of silyl (B83357) groups can influence the reactivity and selectivity of chemical transformations. beilstein-journals.org For instance, they are used in transition metal-catalyzed cross-coupling reactions and as stoichiometric reductants in various catalytic reductions. nih.gov The stability and unique reactivity of the silicon-carbon bond, as well as bonds between silicon and electronegative elements like oxygen and chlorine, are central to their utility. wikipedia.org The industry has also seen the large-scale production of silicones, which are polymers derived from organosilicon precursors. rsc.org

Overview of Chlorosilane Reactivity and Synthetic Utility

Chlorosilanes are a class of reactive, chlorine-containing silicon compounds with at least one silicon-chlorine (Si-Cl) bond. wikipedia.orgchemeurope.com This bond is highly susceptible to nucleophilic attack, making chlorosilanes valuable synthetic intermediates. wikipedia.org A primary reaction of chlorosilanes is their hydrolysis, which involves reacting with water to form siloxanes and hydrogen chloride. wikipedia.org This reactivity is fundamental to the production of silicone polymers, where the functionality of the starting chlorosilane (i.e., the number of chlorine atoms) dictates the structure of the resulting polymer. elkem.com For example, dimethyldichlorosilane, with two chlorine atoms, can form linear polymer chains, while methyltrichlorosilane (B1216827) can create branched or cross-linked structures. chemeurope.comelkem.com Organic chlorosilanes are also widely used as silylating agents to protect functional groups like alcohols in organic synthesis. encyclopedia.pubchemicalbook.com

Positional Context of p-(t-Butyl)phenethyldimethylchlorosilane within the Silane (B1218182) Family

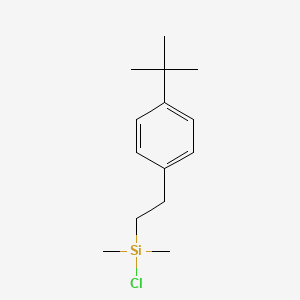

This compound belongs to the family of organosilicon compounds, specifically classified as a monofunctional chlorosilane. Its structure is characterized by a silicon atom bonded to a single chlorine atom, two methyl groups, and a p-(t-butyl)phenethyl group. The presence of the single reactive chloro group means it can be used to introduce the p-(t-butyl)phenethyldimethylsilyl group onto other molecules.

The key structural features are:

Dimethylchlorosilyl group: This functional group provides the reactive site (the Si-Cl bond) for synthetic transformations.

Phenethyl group: A two-carbon chain connecting the silicon atom to a phenyl ring.

p-(t-Butyl) group: A bulky tert-butyl group attached at the para position of the phenyl ring. This bulky group can impart specific steric and electronic properties to the molecule and its derivatives.

Below is a data table outlining the known properties of this compound.

| Property | Value |

| Molecular Formula | C₁₄H₂₃ClSi |

| Molecular Weight | 254.87 g/mol |

| Purity | Min. 95% |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| CAS Number | Data not available in provided results |

Table 1: Physical and Chemical Properties of this compound. Data sourced from cymitquimica.com.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)ethyl-chloro-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23ClSi/c1-14(2,3)13-8-6-12(7-9-13)10-11-16(4,5)15/h6-9H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAOQDUDNXJPIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC[Si](C)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337907 | |

| Record name | p-(t-Butyl)phenethyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93502-75-1 | |

| Record name | p-(t-Butyl)phenethyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P T Butyl Phenethyldimethylchlorosilane

Established Synthetic Pathways for Aryl- and Alkyl-Substituted Chlorosilanes

The synthesis of aryl- and alkyl-substituted chlorosilanes is a cornerstone of organosilicon chemistry, providing the essential building blocks for a vast array of materials, including silicones, coupling agents, and advanced ceramics. Two of the most prominent and historically significant methods for forging the silicon-carbon bond are the Grignard reaction and catalytic hydrosilylation.

The Grignard reaction , discovered by Victor Grignard in the early 20th century, remains a versatile and widely practiced method for creating C-Si bonds. missouri.edumiracosta.edulibretexts.org This nucleophilic substitution reaction typically involves the reaction of an organomagnesium halide (Grignard reagent) with a silicon halide, such as silicon tetrachloride or a partially alkylated/arylated chlorosilane. The polarity of the magnesium-carbon bond renders the carbon atom nucleophilic, enabling it to attack the electrophilic silicon center and displace a chloride ion. The reaction's versatility allows for the introduction of a wide variety of organic moieties onto the silicon atom. However, controlling the degree of substitution can be challenging, often resulting in a mixture of products with varying numbers of organic groups attached to the silicon. missouri.edu

Hydrosilylation , on the other hand, is an atom-economical addition reaction where a silicon-hydrogen (Si-H) bond adds across an unsaturated bond, such as a carbon-carbon double or triple bond. This process is typically catalyzed by transition metal complexes, most notably those of platinum, such as Speier's and Karstedt's catalysts. The reaction can be highly efficient and offers a direct route to functionalized organosilanes. The regioselectivity of the addition, meaning which carbon atom of the double bond the silicon atom attaches to, is a critical aspect of this methodology and can often be controlled by the choice of catalyst and substrate.

Development and Optimization of p-(t-Butyl)phenethyldimethylchlorosilane Synthesis

The specific synthesis of this compound requires the strategic incorporation of the p-(t-butyl)phenethyl group onto a dimethylchlorosilyl moiety. Both Grignard reactions and hydrosilylation present viable, albeit distinct, approaches to achieving this transformation.

Approaches to Incorporate the p-(t-Butyl)phenethyl Moiety

A primary route for the synthesis of this compound involves the preparation of a Grignard reagent derived from a suitable p-(t-butyl)phenethyl halide. The most common precursor would be 1-bromo-2-(4-tert-butylphenyl)ethane. This halide can be reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to generate the corresponding Grignard reagent, p-(t-butyl)phenethylmagnesium bromide. miracosta.edulibretexts.org This organometallic intermediate can then be reacted with an excess of dimethyldichlorosilane ((CH₃)₂SiCl₂). The use of excess dichlorosilane (B8785471) is crucial to favor the formation of the desired monosubstituted product and minimize the formation of the disubstituted silane (B1218182).

Alternatively, a hydrosilylation approach offers a more direct and atom-economical pathway. This method would involve the reaction of 4-tert-butylstyrene (B155148) with dimethylchlorosilane (HSi(CH₃)₂Cl). This reaction is catalyzed by a transition metal complex, typically a platinum-based catalyst, which facilitates the addition of the Si-H bond across the vinyl group of the styrene (B11656) derivative.

Regioselective Functionalization Strategies

A critical consideration in the hydrosilylation of 4-tert-butylstyrene is regioselectivity . The addition of the silyl (B83357) group can theoretically occur at either the α-carbon (the carbon attached to the aromatic ring) or the β-carbon (the terminal carbon of the vinyl group). For the synthesis of this compound, the desired product is the β-adduct, resulting from anti-Markovnikov addition.

The regiochemical outcome of the hydrosilylation of styrenes is influenced by several factors, including the electronic and steric properties of the silane and the nature of the catalyst. While platinum catalysts are widely used, the choice of specific ligands on the metal center can significantly impact the regioselectivity. In many cases, the hydrosilylation of styrenes with chlorosilanes using platinum catalysts tends to favor the formation of the β-isomer.

Efficiency and Scalability Considerations in Synthesis

For any synthetic methodology to be practically viable, especially on an industrial scale, efficiency and scalability are paramount. The Grignard route, while reliable, can be less atom-economical due to the use of stoichiometric magnesium and the generation of magnesium halide byproducts. The reaction conditions must be strictly anhydrous, as Grignard reagents are highly sensitive to moisture. missouri.edulibretexts.org Scaling up Grignard reactions requires careful control of reaction temperature and the handling of potentially pyrophoric reagents.

The hydrosilylation pathway is generally more atom-economical as it involves an addition reaction with no byproducts. The use of a catalyst in small quantities makes this an attractive option for large-scale production. However, the cost of precious metal catalysts like platinum can be a significant factor. Furthermore, ensuring high conversion and selectivity on a large scale requires optimization of catalyst loading, reaction temperature, and time. The removal of the catalyst from the final product is also a crucial step in industrial processes.

| Parameter | Grignard Reaction | Hydrosilylation |

| Starting Materials | 1-bromo-2-(4-tert-butylphenyl)ethane, Mg, (CH₃)₂SiCl₂ | 4-tert-butylstyrene, HSi(CH₃)₂Cl, Catalyst |

| Key Intermediate | p-(t-butyl)phenethylmagnesium bromide | - |

| Byproducts | Magnesium halides | None (in an ideal reaction) |

| Regioselectivity | Not applicable (direct bond formation) | Key challenge (α- vs. β-addition) |

| Catalyst | None (stoichiometric Mg) | Transition metal (e.g., Platinum) |

| Scalability Issues | Handling of Grignard reagent, anhydrous conditions | Catalyst cost and removal, reaction control |

Innovative Synthetic Approaches to Structurally Related Silanes

Beyond the classical Grignard and hydrosilylation methods, modern synthetic chemistry offers innovative approaches that could potentially be applied to the synthesis of this compound and its analogs. One such area is the catalytic C-H activation/silylation . This strategy involves the direct functionalization of a carbon-hydrogen bond with a silicon-containing reagent, bypassing the need for pre-functionalized starting materials like organic halides or alkenes. For instance, a hypothetical route could involve the direct silylation of p-tert-butylethylbenzene at the terminal methyl group of the ethyl chain with a suitable silylating agent in the presence of a specific catalyst. While still a developing field, C-H silylation offers the potential for more efficient and environmentally benign synthetic routes.

Another area of innovation lies in the development of more active and selective hydrosilylation catalysts based on earth-abundant and less expensive metals, such as iron, cobalt, and nickel. These catalysts aim to replace costly platinum while maintaining high efficiency and control over regioselectivity. Research in this area is ongoing and holds promise for making the synthesis of organosilanes more sustainable and economical in the future.

Applications of P T Butyl Phenethyldimethylchlorosilane in Advanced Chemical Synthesis and Materials Science

As a Building Block in Organosilicon Chemistry

The presence of a reactive silicon-chlorine bond makes p-(t-butyl)phenethyldimethylchlorosilane a candidate for use as a synthon in the construction of more complex organosilicon molecules.

Theoretically, the chlorodimethylsilyl functional group of this compound can readily react with a variety of nucleophiles. This reactivity allows for the introduction of the p-t-butylphenethyl dimethylsilyl moiety into other molecules. For instance, reaction with water or alcohols would lead to the formation of corresponding silanols or alkoxysilanes. While these transformations are fundamental reactions for chlorosilanes, specific examples detailing the synthesis of novel functionalized organosilanes or organosiloxanes starting from this compound are not extensively documented in publicly available scientific literature. General organosilane chemistry suggests its utility in creating molecules where a bulky, hydrophobic group is desired. thermofishersci.in

In principle, chlorosilanes can serve as precursors in the synthesis of silicon-containing polymers and oligomers, such as polysiloxanes. The hydrolysis of the chloro-group can initiate a condensation polymerization process. However, as a monochlorosilane, this compound would act as a chain terminator rather than a chain extender, capping the end of a growing polymer chain. This would be useful for controlling the molecular weight and properties of polysiloxanes. Despite this potential, specific research detailing its use as a precursor for new silicon-containing polymers or oligomers is not prominent in the available literature. researchgate.net

Contributions to Surface Science and Functional Materials

The most clearly defined application for this compound is in the field of surface science, where it is used to impart hydrophobicity to various materials. gelest.comscribd.com

This compound is classified as a hydrophobic silane (B1218182) used for surface modification. researchgate.netgelest.com The mechanism of action involves a multi-step reaction with a substrate that possesses surface hydroxyl (-OH) groups, such as glass, silica (B1680970), or other metal oxides. scribd.com

The process generally involves:

Hydrolysis: The silicon-chlorine (Si-Cl) bond is hydrolytically sensitive and reacts with trace moisture to form a reactive silanol (B1196071) (Si-OH) intermediate.

Condensation: These silanols can condense with each other to form small oligomeric species.

Hydrogen Bonding: The silanol groups on the molecule (or its oligomers) hydrogen-bond with the hydroxyl groups present on the substrate surface.

Covalent Bond Formation: With gentle heating or curing, a stable, covalent silicon-oxygen-substrate (Si-O-Substrate) bond is formed, with the concomitant loss of water. scribd.com

This process grafts the bulky, non-polar p-t-butylphenethyl group onto the surface, effectively shielding the polar substrate and creating a low-energy, water-repellent surface. scribd.com Surfaces with contact angles greater than 90° are considered hydrophobic, a characteristic achievable with such silane treatments. One specific application noted for this class of compounds is in the preparation of bonded phases for High-Performance Liquid Chromatography (HPLC), where the silane is grafted onto silica particles to create a non-polar stationary phase for reverse-phase separations. researchgate.net

While functional silanes are broadly used to modify the internal surfaces of porous materials like aerogels to make them hydrophobic and prevent structural collapse from moisture, specific research demonstrating the use of this compound in the fabrication of advanced aerogels or composite materials is not widely reported. Its function would be analogous to other hydrophobic silanes in rendering the internal nanostructure of an aerogel water-repellent.

The primary application of this compound is the surface modification of inorganic substrates. scribd.com The key to this process is the presence of hydroxyl groups on the substrate's surface, which act as anchor points for the silane. scribd.com The effectiveness of the modification depends on factors such as the concentration and accessibility of these surface hydroxyls. scribd.com By reacting with these sites, the silane effectively caps (B75204) the polar groups, reducing the surface's ability to adsorb water and altering its surface energy. scribd.com This makes it a useful agent for treating inorganic fillers and flat substrates to improve their compatibility with non-polar matrices or to create surfaces with controlled wetting properties. researchgate.netscribd.com

Utilization in Organic Synthesis as a Silylating Agent

This compound belongs to the family of organosilicon halides used to introduce silyl (B83357) protecting groups to sensitive functional groups, particularly alcohols. The core utility of this reagent lies in its ability to selectively react with hydroxyl moieties to form the corresponding silyl ethers, thus masking their reactivity during subsequent synthetic steps.

The fundamental reaction involving this compound is the silylation of an alcohol. This process involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the chlorosilane, leading to the displacement of the chloride leaving group and the formation of a stable silicon-oxygen bond. The general transformation is depicted below:

R-OH + Cl-Si(CH₃)₂CH₂CH₂C₆H₄-t-Bu → R-O-Si(CH₃)₂CH₂CH₂C₆H₄-t-Bu + HCl

This reaction is typically carried out in the presence of a non-nucleophilic base, such as imidazole (B134444) or triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). organic-chemistry.orgorganic-chemistry.org The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction conditions are generally mild, which is a significant advantage in the synthesis of complex molecules with multiple functional groups.

| Substrate Type | Typical Reagents & Conditions | Expected Product |

| Primary Alcohol | This compound, Imidazole, DMF | Primary p-(t-Butyl)phenethyldimethylsilyl ether |

| Secondary Alcohol | This compound, Imidazole, DMF (potentially requiring longer reaction times or elevated temperatures) | Secondary p-(t-Butyl)phenethyldimethylsilyl ether |

| Tertiary Alcohol | Reaction may be sluggish or not proceed due to steric hindrance. | Tertiary p-(t-Butyl)phenethyldimethylsilyl ether (low yield expected) |

This table is based on general principles of silylation reactions and extrapolated for this compound.

The utility of a protecting group is determined by its stability under various reaction conditions and the ease with which it can be selectively removed. Silyl ethers are known for their tunable stability, which is primarily dictated by the steric and electronic nature of the substituents on the silicon atom. wikipedia.orgtcichemicals.com

The p-(t-butyl)phenethyldimethylsilyl group introduced by this reagent is expected to confer a significant degree of steric bulk. This bulkiness enhances the stability of the corresponding silyl ether compared to smaller silyl groups like trimethylsilyl (B98337) (TMS). The stability of silyl ethers generally follows the trend: TMS < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). masterorganicchemistry.com The p-(t-butyl)phenethyldimethylsilyl group would likely offer stability comparable to or greater than TBDMS, making it robust towards a range of reaction conditions, including non-acidic aqueous workups, many oxidizing and reducing agents, and organometallic reagents.

Deprotection, or the cleavage of the silyl ether to regenerate the alcohol, is a critical step. For most silyl ethers, this is readily achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. organic-chemistry.org The strong affinity of fluoride for silicon drives the cleavage reaction. The specific conditions required for the deprotection of a p-(t-butyl)phenethyldimethylsilyl ether would likely be similar to those used for TBDMS ethers.

The selective deprotection of different silyl ethers within the same molecule is a powerful strategy in multi-step synthesis. By choosing silyl groups with different steric and electronic properties, chemists can deprotect one hydroxyl group while leaving others protected. For instance, a less hindered silyl ether like TMS can often be cleaved under milder acidic conditions than a more hindered one like the proposed p-(t-butyl)phenethyldimethylsilyl ether.

| Protecting Group | Common Deprotection Conditions | Relative Stability |

| Trimethylsilyl (TMS) | Mild acid (e.g., acetic acid), K₂CO₃/MeOH | Low |

| tert-Butyldimethylsilyl (TBDMS) | TBAF, Acetic Acid, HF | Intermediate |

| p-(t-Butyl)phenethyldimethylsilyl | TBAF, stronger acids (expected) | Intermediate to High (expected) |

| tert-Butyldiphenylsilyl (TBDPS) | TBAF, stronger acids | High |

This table provides a comparative overview based on established knowledge of common silyl protecting groups and extrapolates the expected properties of the p-(t-butyl)phenethyldimethylsilyl group.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are paramount in elucidating the precise molecular architecture of novel compounds. For p-(t-Butyl)phenethyldimethylchlorosilane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and mass spectrometry (MS) would provide a complete picture of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different types of protons in the molecule. The signals for the p-t-butylphenyl group would include a singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.3 ppm. rsc.orgnanalysis.com The aromatic protons would present as a pair of doublets (an AA'BB' system) in the aromatic region (approximately 7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. youtube.com The phenethyl moiety would show two triplets, corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-), with the triplet adjacent to the silicon atom appearing at a lower chemical shift than the one adjacent to the aromatic ring. The six protons of the two methyl groups attached to the silicon atom would give rise to a sharp singlet in the upfield region, typically around 0.4 ppm. utsouthwestern.edu

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Si-CH₃ | ~ 0.4 | Singlet | 6H |

| Ar-C(CH₃)₃ | ~ 1.3 | Singlet | 9H |

| Si-CH₂- | ~ 1.1 | Triplet | 2H |

| Ar-CH₂- | ~ 2.7 | Triplet | 2H |

| Aromatic CH | ~ 7.1 | Doublet | 2H |

| Aromatic CH | ~ 7.3 | Doublet | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The aromatic ring will display four signals corresponding to the two substituted and two unsubstituted carbons. The two methylene carbons of the phenethyl group will have distinct chemical shifts. Finally, the methyl carbons attached to the silicon atom will produce a single signal in the upfield region. chemicalbook.comwiley.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Si-CH₃ | ~ 0 |

| Ar-C(CH₃)₃ | ~ 31 |

| Ar-C (CH₃)₃ | ~ 34 |

| Si-CH₂- | ~ 18 |

| Ar-CH₂- | ~ 30 |

| Aromatic CH | ~ 125 |

| Aromatic CH | ~ 128 |

| Aromatic C-CH₂ | ~ 138 |

| Aromatic C-C(CH₃)₃ | ~ 149 |

²⁹Si NMR Spectroscopy: Silicon-29 NMR spectroscopy is a valuable tool for characterizing organosilicon compounds, providing direct information about the silicon environment. nih.gov The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. For this compound, a single resonance is expected in the region characteristic for chlorodimethylsilyl groups, which is typically downfield from the tetramethylsilane (B1202638) (TMS) standard. researchgate.netresearchgate.netresearchgate.netpsu.edu The presence of the chlorine atom significantly deshields the silicon nucleus.

| Silicon Assignment | Predicted Chemical Shift (ppm) |

| (CH₃)₂SiCl | ~ +30 to +40 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Strong C-H stretching vibrations for the alkyl and aromatic groups would be observed in the 2850-3000 cm⁻¹ region. The aromatic ring would show C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A key feature would be the Si-Cl stretching vibration, which typically appears in the 450-600 cm⁻¹ range. The Si-C stretching vibrations are also expected in the 600-800 cm⁻¹ region. Additionally, the characteristic bending vibrations for the p-disubstituted benzene ring would be observed in the fingerprint region. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The Si-Cl and Si-C bonds, being relatively non-polar, are expected to give rise to strong Raman signals. The aromatic ring vibrations would also be prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Alkyl C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1610, 1500 |

| Si-CH₃ | Deformation | ~1250 |

| Si-Cl | Stretching | 600-450 |

| Si-C | Stretching | 800-600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a molecular ion peak [M]⁺. However, due to the lability of the Si-Cl bond and the potential for fragmentation of the alkyl chain, the molecular ion might be of low abundance. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (M:M+2 ratio of approximately 3:1) and one silicon atom. chemicalbook.commdpi.com

Common fragmentation pathways would likely involve the loss of a methyl group (-15 amu), a tert-butyl group (-57 amu), and the cleavage of the C-C bond in the phenethyl linker. A prominent peak corresponding to the cleavage of the benzylic C-C bond, leading to the formation of a tropylium-like ion or a silylenium ion, is expected. youtube.comresearchgate.netnih.gov The loss of a chlorodimethylsilyl group would also be a probable fragmentation pathway.

| Fragment Ion | Predicted m/z | Identity |

| [M]⁺ | 282/284 | Molecular Ion |

| [M-CH₃]⁺ | 267/269 | Loss of a methyl group |

| [M-C₄H₉]⁺ | 225/227 | Loss of a tert-butyl group |

| [C₈H₉]⁺ | 105 | Tropylium-like ion |

| [Si(CH₃)₂Cl]⁺ | 93/95 | Dimethylchlorosilyl cation |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are therefore crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC): Given the volatility of this compound, gas chromatography is an ideal method for its analysis. researchgate.netpsu.eduwasson-ece.comnih.gov A capillary GC equipped with a non-polar or medium-polarity column (e.g., a polysiloxane-based stationary phase) would be suitable for separating the compound from starting materials, by-products, and solvents. A flame ionization detector (FID) would provide high sensitivity for quantitative analysis. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer provides a powerful analytical tool for both separation and identification. psu.eduamanote.com As the compound elutes from the GC column, it is directly introduced into the mass spectrometer, allowing for the acquisition of a mass spectrum for each chromatographic peak. This technique would be invaluable for confirming the identity of the product peak and for identifying any impurities present in the sample.

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While this compound is likely a liquid or low-melting solid at room temperature, it may be possible to obtain suitable crystals for X-ray diffraction analysis at low temperatures. Alternatively, crystalline derivatives of the compound could be synthesized. For instance, reaction with a suitable nucleophile to replace the chlorine atom could lead to the formation of a stable, crystalline solid.

Should a crystal structure be obtained, it would provide precise measurements of the Si-Cl, Si-C, and C-C bond lengths and the various bond angles within the molecule. Furthermore, the packing of the molecules in the crystal lattice would reveal information about intermolecular forces, such as van der Waals interactions, which can be influenced by the bulky tert-butyl group. rsc.orgnih.govresearchgate.netresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Distribution

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, from that, a wide range of molecular properties.

The flexibility of p-(t-Butyl)phenethyldimethylchlorosilane arises from the rotation around its single bonds, particularly the C-C bond of the phenethyl group and the C-Si bond. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

The rotation around the central C-C bond in the phenethyl moiety is expected to give rise to different spatial orientations of the p-tert-butylphenyl group relative to the dimethylchlorosilyl group. These can be described by the dihedral angle between the plane of the aromatic ring and the Si-C-C plane. Similar to studies on other phenethylamine (B48288) molecules, one would expect to find gauche and anti conformers. The anti conformation, where the bulky p-tert-butylphenyl group and the silyl (B83357) group are furthest apart, is generally the most stable due to minimized steric hindrance. The energy difference between these conformers can be calculated, providing insight into the molecule's preferred shape in different environments.

| Bond Rotation | Expected Stable Conformations | Relative Energy (Illustrative) |

| C(aryl)-C(ethyl) | Staggered vs. Eclipsed | Staggered preferred |

| C(ethyl)-Si | Staggered vs. Eclipsed | Staggered preferred |

This table is illustrative and based on general principles of conformational analysis. Specific energy values would require dedicated quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tert-butylphenyl group, which can donate π-electrons. The LUMO, on the other hand, is likely centered on the silicon atom and the Si-Cl bond, given the electronegativity of the chlorine atom and the ability of silicon to accept electron density into its d-orbitals. This distribution suggests that the molecule would be susceptible to electrophilic attack on the aromatic ring and nucleophilic attack at the silicon center.

| Orbital | Expected Primary Location | Predicted Reactivity |

| HOMO | p-tert-butylphenyl ring | Site for electrophilic attack |

| LUMO | Si-Cl bond and Si atom | Site for nucleophilic attack |

This table represents a qualitative prediction based on FMO theory and the electronic properties of the constituent functional groups.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways, intermediates, and transition states. This is particularly useful for understanding the reactivity of the chlorosilyl group.

Chlorosilanes are known to be reactive towards nucleophiles, with hydrolysis being a common reaction. wikipedia.org The reaction of this compound with water would proceed via a nucleophilic attack of a water molecule on the silicon atom. Computational studies on similar chlorosilanes have shown that this can occur through an associative mechanism, where a pentacoordinate silicon intermediate is formed. rsc.org The energy barrier for the formation of this transition state, and for the subsequent departure of the leaving group (chloride), can be calculated. These calculations can also elucidate the role of solvents in stabilizing intermediates and transition states, thereby affecting the reaction rate. For instance, polar solvents are expected to facilitate the hydrolysis of the Si-Cl bond.

Molecular Modeling of Surface Interactions and Material Properties

Given the silane (B1218182) functional group, this compound has the potential to be used for surface modification, for example, by grafting onto silica (B1680970) or other hydroxylated surfaces. Molecular dynamics (MD) simulations are a powerful tool to study such interactions.

| Property | Computational Method | Predicted Information |

| Monolayer Formation | Molecular Dynamics (MD) | Packing density, molecular orientation, layer thickness |

| Adsorption Energy | DFT or MD | Strength of interaction with a given surface |

| Surface Energy | MD | Hydrophobicity/hydrophilicity of the modified surface |

This table illustrates the types of information that can be obtained from molecular modeling of surface interactions.

Future Research Directions and Potential Innovations

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of organochlorosilanes often involves processes that are resource-intensive and can generate significant waste. Future research is poised to address these challenges by developing greener and more efficient synthetic pathways for p-(t-Butyl)phenethyldimethylchlorosilane.

A primary area of focus will be the advancement of catalytic systems for hydrosilylation, a key reaction in the formation of the silicon-carbon bond. While platinum-based catalysts like Speier's and Karstedt's catalysts are common, there is a growing interest in replacing them with catalysts based on more abundant and less toxic metals such as iron, cobalt, or nickel. nih.govacs.org Research into cobalt-based catalysts has already demonstrated the potential for one-pot synthesis of related alkoxysilanes in environmentally friendly solvents like alcohols, under mild conditions. nih.govacs.org Adapting such catalytic systems for the synthesis of this compound could lead to a more sustainable industrial production process.

Furthermore, the principles of green chemistry are increasingly being applied to organosilane synthesis. rsc.org This includes the development of mechanochemical methods that reduce the need for solvents and can proceed with high silicon conversion rates. rsc.org Another promising avenue is the direct synthesis from elemental silicon and alcohols, which could offer a chlorine-free route to silane (B1218182) precursors. mdpi.comresearchgate.net Additionally, dehydrocoupling reactions, which form Si-N bonds with the release of hydrogen as the only byproduct, represent a sustainable alternative for producing related aminosilanes and could be explored for derivatives of this compound. rsc.org

| Sustainable Synthesis Strategy | Potential Advantages for this compound Production | Key Research Areas |

| Earth-Abundant Metal Catalysis | Reduced cost and environmental impact compared to platinum catalysts. nih.govacs.org | Development of efficient iron, cobalt, or nickel-based catalysts for hydrosilylation. |

| Green Solvents and One-Pot Synthesis | Minimized waste generation and simplified reaction procedures. nih.govacs.org | Optimization of reaction conditions in solvents like alcohols. |

| Mechanochemistry | Solvent-free or low-solvent reactions, high conversion rates. rsc.org | Design of high-pressure mechanochemical reactors for direct synthesis. |

| Direct Synthesis from Silicon | Chlorine-free pathways, potentially reducing corrosive byproducts. mdpi.comresearchgate.net | Investigation of reactions between silicon and relevant organic precursors. |

| Dehydrocoupling Reactions | Atom-economical synthesis of derivatives with hydrogen as the only byproduct. rsc.org | Exploration of catalytic systems for the dehydrocoupling of p-(t-Butyl)phenethyldimethylsilane with various nucleophiles. |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of the chlorosilyl group in this compound is well-established for forming siloxane bonds and for derivatization. However, future research will likely uncover new reactivity patterns and synthetic transformations.

One area of exploration is the use of this compound in palladium-mediated reductions, where organosilanes act as mild and non-toxic reducing agents. msu.edu The specific steric and electronic properties conferred by the p-(t-butyl)phenethyl group could influence the efficiency and selectivity of such reactions. Another interesting avenue is the investigation of Wittig rearrangements of alpha-alkoxysilanes derived from this compound, which could lead to novel molecular architectures. msu.edu

Recent advances in forming carbon-silicon bonds under transition-metal-free conditions, such as the deborylative silylation of organoboronates, present another exciting research direction. nih.gov Applying this methodology could provide new, milder routes to this compound and its derivatives. Furthermore, the redistribution reactions of organochlorosilanes, where chemical groups bonded to silicon are rearranged to form new silane species, could be systematically studied for this compound to access a wider range of functionalized silanes. acs.org

Expansion of Applications in Advanced Materials and Nanotechnology

The unique combination of a bulky, hydrophobic substituent and a reactive silane functional group makes this compound a prime candidate for applications in advanced materials and nanotechnology.

As a coupling agent, it can enhance the compatibility between organic polymers and inorganic fillers, leading to the development of high-performance composites with improved mechanical properties and durability. dakenchem.comrussoindustrial.ru Its bulky nature could be particularly effective in creating a robust interphase in these materials. In the realm of coatings and surface treatments, this organosilane can be used to create surfaces with tailored properties, such as increased hydrophobicity, which is desirable for applications requiring water repellency and resistance to environmental degradation. dakenchem.comrussoindustrial.ru

In nanotechnology, this compound could be a key building block for the synthesis of organically modified silica (B1680970) (ORMOSIL) nanoparticles. researchgate.net These nanoparticles have potential applications in various fields, including as anti-adhesion and anti-biofilm agents on surfaces. nih.gov The self-assembly of this molecule on surfaces could also be explored to create well-defined monolayers (SAMs), which are crucial for modifying the surface properties of materials in electronics and biomedical devices. researchgate.net

| Potential Application Area | Role of this compound | Anticipated Benefits |

| High-Performance Composites | Coupling agent to bridge organic polymers and inorganic fillers. dakenchem.comrussoindustrial.ru | Improved mechanical strength, durability, and stress transfer. dakenchem.com |

| Advanced Coatings | Surface modifier to create protective and functional coatings. dakenchem.comrussoindustrial.ru | Enhanced hydrophobicity, corrosion resistance, and weatherability. sisib.com |

| Nanoparticle Synthesis | Precursor for organically modified silica (ORMOSIL) nanoparticles. researchgate.net | Creation of nanoparticles with tailored surface properties for applications like anti-biofilm coatings. nih.gov |

| Self-Assembled Monolayers (SAMs) | Building block for creating ordered molecular layers on substrates. researchgate.net | Precise control over surface energy, wettability, and adhesion. |

| Gas Storage and Delivery | Potential component in the synthesis of porous silicon-based materials. researchgate.net | Development of materials for storing gases like hydrogen. researchgate.net |

Interdisciplinary Research Integrating this compound

The versatility of this compound makes it a valuable tool for interdisciplinary research, bridging chemistry with fields such as biology, medicine, and engineering.

In the biomedical field, surfaces modified with this organosilane could be investigated for their biocompatibility and their ability to control protein adsorption and cell adhesion. This is particularly relevant for the development of advanced medical implants and biosensors. acs.org Its use in dental materials as a coupling agent to improve the longevity of composites is another potential area of interdisciplinary research. researchgate.net

In electronics, the dielectric properties of polymers and composites containing this compound could be explored for applications in insulation and protective coatings for electronic components. dakenchem.com Furthermore, the integration of this compound into sensor technologies could lead to the development of novel devices for detecting specific analytes, leveraging the changes in surface properties upon binding.

The future of this compound is rich with possibilities. Through continued research and innovation in its synthesis, reactivity, and applications, this versatile compound is set to play an increasingly important role in the advancement of science and technology.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing p-(t-Butyl)phenethyldimethylchlorosilane to maximize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions where dimethylchlorosilane reacts with p-(t-Butyl)phenethyl alcohol. Key parameters include:

- Catalyst selection : Use of bases like triethylamine to neutralize HCl byproducts .

- Temperature control : Reflux conditions (e.g., 40–60°C) to balance reaction rate and side-product formation .

- Solvent choice : Anhydrous solvents (e.g., tetrahydrofuran) to prevent premature hydrolysis .

- Purification : Fractional distillation or column chromatography to isolate the product from unreacted precursors .

Q. How should researchers characterize the purity and structural integrity of This compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR spectroscopy : Confirm Si–C bond formation via characteristic shifts (e.g., δ 0.5–1.5 ppm for Si–CH₃ groups) .

- IR spectroscopy : Validate Si–Cl bond presence (absorption ~500 cm⁻¹) and absence of hydroxyl peaks .

- GC-MS/HPLC : Quantify purity by comparing retention times with standards and detecting trace impurities .

Q. What are the critical storage conditions to prevent hydrolysis of This compound?

- Methodological Answer : Hydrolysis susceptibility requires:

- Anhydrous storage : Use desiccants (e.g., molecular sieves) in airtight containers .

- Temperature : Store at –20°C to slow kinetic degradation .

- Stability testing : Monitor Cl⁻ release via ion chromatography over time to assess decomposition rates .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of This compound in different solvent environments?

- Methodological Answer : Use a central composite design (CCD) to evaluate solvent polarity, proticity, and temperature effects:

- Variables : Test solvents (e.g., hexane, acetone, water) and measure hydrolysis rates via conductivity assays .

- Kinetic analysis : Calculate rate constants (k) and half-lives (t₁/₂) using first-order kinetics models .

- Statistical validation : Apply ANOVA to confirm solvent effects are significant (p < 0.05) .

- Example : For tert-butyl chloride, t₁/₂ in water was 48 hours at 25°C .

Q. What strategies can resolve contradictions in reported hydrolysis rates of organosilanes like This compound?

- Methodological Answer : Address discrepancies through:

- Controlled reproducibility : Standardize water content, ionic strength, and mixing efficiency .

- Advanced analytics : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways via mass spectrometry .

- Computational modeling : Compare experimental k values with DFT-calculated activation energies to identify mechanistic outliers .

Q. How can researchers optimize the use of This compound as a derivatization agent in analytical chemistry?

- Methodological Answer : Focus on reaction specificity and detection limits:

- Substrate screening : Test silane reactivity with alcohols, amines, and thiols using TLC or LC-MS .

- Sensitivity optimization : Vary derivatization time/temperature and quantify byproduct interference via calibration curves .

- Case study : Analogous silanes improved detection limits for phenolic compounds in GC analyses by 10-fold .

Data Contradiction and Validation

Q. Why might experimental yields of This compound deviate from theoretical predictions?

- Methodological Answer : Investigate sources of error:

- Side reactions : Competing ether formation or siloxane polymerization; monitor via in-situ IR .

- Incomplete purification : Compare GC-MS profiles before/after distillation to identify unresolved peaks .

- Moisture contamination : Karl Fischer titration to quantify trace water in reagents .

Q. How can researchers validate the proposed SN2 mechanism for This compound reactions?

- Methodological Answer : Mechanistic proof requires:

- Stereochemical evidence : Synthesize chiral analogs and monitor inversion/retention via polarimetry .

- Kinetic isotope effects (KIE) : Compare k values with deuterated substrates to distinguish SN1/SN2 pathways .

- Computational evidence : Match transition state geometries (e.g., bond angles) with DFT simulations .

Tables for Key Data

| Parameter | Optimal Value | Reference |

|---|---|---|

| Synthesis yield | 66–75% | |

| Hydrolysis half-life (H₂O) | ~50 hours (25°C) | |

| NMR shift (Si–CH₃) | δ 0.5–1.5 ppm | |

| IR absorption (Si–Cl) | ~500 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.